1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
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Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a useful research compound. Its molecular formula is C21H22N6O4 and its molecular weight is 422.445. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectral Characterisation
Compounds with structures similar to the specified chemical, involving 1,2,4-triazolyl, 1,3,4-oxadiazol-2-yl, and other related moieties, have been synthesized and characterized, demonstrating the interest in such compounds for their diverse potential biological and chemical properties (Mahmoud et al., 2012).
Antioxidant and Antimicrobial Activities
Research into similar compounds includes the synthesis and evaluation of their antioxidant and antimicrobial activities. These studies indicate a broad interest in exploring the bioactivity of complex organic molecules, potentially leading to applications in drug development and other areas (Bassyouni et al., 2012).
Antimicrobial Agent Development
Some studies focus on synthesizing novel compounds with specific moieties for potent antibacterial activity. This suggests a research pathway for the specified compound towards exploring its efficacy as an antimicrobial agent, given the relevance of its structural features (Abbasi et al., 2022).
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4/c28-20(24-14-4-5-16-17(12-14)30-11-10-29-16)26-21(6-2-1-3-7-21)19-25-18(27-31-19)15-13-22-8-9-23-15/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H2,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUOGIPUXAUIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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